Amyloid b-Protein (17-40) Ammonium
Description
Contextualization of Amyloid β-Protein Fragments in Amyloidogenesis
Amyloidogenesis in Alzheimer's disease is the process by which amyloid-beta (Aβ) peptides misfold and aggregate, forming soluble oligomers and insoluble fibrils that accumulate as amyloid plaques in the brain. nih.gov This process is a central element of the Amyloid Cascade Hypothesis, which posits that the accumulation of Aβ is the primary event initiating the pathological cascade leading to neurodegeneration and dementia. nih.govnih.gov
While much of the research has historically focused on the full-length Aβ peptides, primarily Aβ(1-40) and Aβ(1-42), it is now clear that amyloid plaques are a heterogeneous mixture of various Aβ fragments. nih.gov These N-terminally truncated peptides are not minor components; in fact, they are significant constituents of the amyloid deposits found in the brains of individuals with Alzheimer's disease and Down syndrome. wikipedia.orgnih.gov The presence of these fragments suggests that the process of amyloid formation is more complex than the aggregation of a single peptide species. Understanding the individual properties and interactions of these fragments, such as Aβ(17-40), is therefore critical to obtaining a complete picture of amyloid pathology.
Derivation and Significance of the Aβ(17-40) Segment
The Amyloid β-Protein (17-40) is a 24-residue peptide fragment derived from the amyloid precursor protein (APP), a large transmembrane protein integral to neuron function. wikipedia.orgglpbio.com Its generation occurs via a specific proteolytic pathway. In what was traditionally termed the "non-amyloidogenic pathway," APP is first cleaved by α-secretase between the 16th (Lysine) and 17th (Leucine) amino acid residues of the Aβ domain. researchgate.net This is followed by a subsequent cleavage by the γ-secretase complex within the transmembrane domain, which releases the p3 peptide, with Aβ(17-40) and Aβ(17-42) being the most common forms. nih.govresearchgate.net
Initially, this pathway was considered non-pathogenic because it prevents the formation of the full-length Aβ peptide. However, this view is being challenged. Aβ(17-40) is a major component of diffuse, non-fibrillar plaques, which are believed to be early-stage lesions in Alzheimer's disease. wikipedia.orgresearchgate.net Crucially, the Aβ(17-40) sequence contains significant hydrophobic regions (residues 17-21 and 30-40) that are known "hot spots" for aggregation, suggesting an intrinsic capacity for self-assembly. nih.gov Recent studies have shown that this fragment is not as benign as once thought, demonstrating an ability to form fibrils, exhibit neurotoxicity, and even influence the aggregation of full-length Aβ peptides. nih.govresearchgate.net
| Feature | Description | Source |
| Peptide Name | Amyloid β-Protein (17-40), p3 peptide | wikipedia.org |
| Derivation | Sequential cleavage of Amyloid Precursor Protein (APP) by α-secretase and γ-secretase. | nih.govwikipedia.org |
| Composition | A 24-amino acid fragment of the full Aβ peptide, lacking the N-terminal 1-16 residues. | glpbio.com |
| Significance | Major component of diffuse amyloid plaques; initially considered "non-amyloidogenic" but now recognized for its pathogenic potential. | wikipedia.orgresearchgate.net |
Role of Aβ(17-40) Ammonium (B1175870) as a Model Peptide in In Vitro and Ex Vivo Research Systems
The synthetic form of Aβ(17-40), often as an ammonium salt to ensure stability and monomeric starting conditions, is an invaluable tool for dissecting the mechanisms of amyloidogenesis in controlled research environments.
In Vitro Research: In laboratory-based assays, Aβ(17-40) is used to investigate fundamental aspects of amyloid formation and toxicity.
Aggregation Studies: Researchers use techniques like Thioflavin T (ThT) fluorescence to monitor the kinetics of fibril formation. These studies have revealed that Aβ(17-40) can rapidly form amyloid fibrils, with kinetics that are sometimes dominated by secondary nucleation. researchgate.netresearchgate.net Furthermore, it can increase the rate of aggregation of the full-length Aβ(1-40) peptide, indicating a "cross-seeding" potential where one fragment can accelerate the aggregation of another. glpbio.comresearchgate.net
Toxicity Assays: When applied to cultured cells, such as human neuroblastoma cell lines (SH-SY5Y and IMR-32) or primary rat hippocampal neurons, Aβ(17-40) has been shown to induce cell death. nih.govnih.govglpbio.com Some studies report that it is even more toxic than the full-length Aβ(1-40) peptide. nih.gov This toxicity may be mediated by its ability to disrupt cell membranes and activate specific cellular stress pathways, such as c-Jun N-terminal kinase (JNK) and caspase-8. nih.govresearchgate.net
Ex Vivo Research: Ex vivo models, particularly organotypic brain slice cultures, provide an intermediate level of complexity between simplified cell cultures and live animal models. These cultures maintain the intricate three-dimensional structure and cellular diversity of brain tissue, including neurons and glial cells. nih.govresearchgate.net
While much of the ex vivo work has focused on measuring the secretion of Aβ(1-40) and Aβ(1-42), the methodology is directly applicable to studying the production and effects of Aβ(17-40). nih.govresearchgate.net These systems allow researchers to investigate how APP processing is regulated and how different fragments are released within a preserved neural circuit. For instance, ex vivo models can be used to study how genetic mutations or pharmacological agents alter the balance between the α-secretase and β-secretase pathways, thereby affecting the production ratio of p3 peptides to full-length Aβ. Furthermore, the presence of p3 peptides has been confirmed in post-mortem brain tissue from Alzheimer's patients, specifically within diffuse plaques, validating the relevance of studying this fragment. wikipedia.orgresearchgate.net
| Research System | Application of Aβ(17-40) Ammonium | Key Findings | Source |
| In Vitro | Aggregation kinetics, toxicity studies in cell culture, investigation of cross-seeding with other Aβ fragments. | Rapidly forms fibrils, can be more toxic than full-length Aβ(1-40), accelerates Aβ(1-40) aggregation. | nih.govglpbio.comresearchgate.net |
| Ex Vivo | Study of APP processing in organotypic brain slice cultures, analysis of peptide presence in post-mortem tissue. | Aβ(17-40) is a major constituent of diffuse plaques, confirming its pathological relevance. | nih.govwikipedia.orgresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H178N26O31S/c1-22-61(17)90(106(162)118-51-80(141)121-71(43-55(5)6)99(155)125-70(39-41-168-21)97(153)132-85(56(7)8)104(160)116-48-78(139)114-49-82(143)130-87(58(11)12)108(164)134-89(60(15)16)110(166)167)136-109(165)91(62(18)23-2)135-93(149)63(19)119-79(140)50-115-95(151)68(36-30-31-40-111)124-101(157)74(46-77(113)138)127-103(159)76(53-137)122-81(142)52-117-105(161)86(57(9)10)133-102(158)75(47-84(146)147)128-96(152)69(37-38-83(144)145)123-92(148)64(20)120-98(154)72(44-65-32-26-24-27-33-65)126-100(156)73(45-66-34-28-25-29-35-66)129-107(163)88(59(13)14)131-94(150)67(112)42-54(3)4/h24-29,32-35,54-64,67-76,85-91,137H,22-23,30-31,36-53,111-112H2,1-21H3,(H2,113,138)(H,114,139)(H,115,151)(H,116,160)(H,117,161)(H,118,162)(H,119,140)(H,120,154)(H,121,141)(H,122,142)(H,123,148)(H,124,157)(H,125,155)(H,126,156)(H,127,159)(H,128,152)(H,129,163)(H,130,143)(H,131,150)(H,132,153)(H,133,158)(H,134,164)(H,135,149)(H,136,165)(H,144,145)(H,146,147)(H,166,167)/t61-,62-,63-,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-,89-,90-,91-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAFHCYMOBODRG-FZSVSODXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H178N26O31S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Paradigms in Amyloid β Protein 17 40 Ammonium Studies
Advanced Preparation and Handling Methodologies for Monomeric Aβ(17-40) Ammonium (B1175870)
Achieving a homogenous, monomeric starting solution of Aβ peptides is a critical and often challenging step for reproducible biophysical and structural studies. acs.orgnih.gov The inherent hydrophobicity and tendency of Aβ(17-40) to aggregate necessitate specific protocols to disaggregate pre-existing seeds and generate a monomeric state.
Strategies for Disaggregation and Monomer Generation
To ensure the study of de novo aggregation, pre-existing aggregates in lyophilized peptide preparations must be removed. Common strategies involve the use of strong solvents to break down these structures.
1,1,1,3,3,3-hexafluoroisopropanol (HFIP) Treatment: HFIP is a potent solvent known to disrupt the secondary structure of aggregated peptides, effectively generating monomers. bachem.comresearchgate.netnih.gov The standard procedure involves dissolving the lyophilized Aβ peptide in HFIP, followed by incubation and subsequent removal of the solvent, often by a stream of nitrogen gas or vacuum centrifugation, leaving a film of monomeric peptide. bachem.comabcam.cnnih.gov However, some studies suggest that HFIP treatment might not always produce a completely homogenous monomeric solution and could, in some cases, even enhance aggregation depending on the subsequent handling steps. abcam.cnnih.gov
Ammonium Hydroxide (B78521) Solution: Treatment with a dilute solution of ammonium hydroxide (NH4OH) is another effective method for disaggregating Aβ peptides. bachem.comabcam.cnnih.gov This approach utilizes a high pH environment to solubilize the peptide and break down aggregates. acs.orgresearchgate.net It has been reported that NH4OH treatment can yield a more homogenous and monomeric solution compared to HFIP. abcam.cnnih.gov Typically, the peptide is dissolved in a small volume of NH4OH and then immediately diluted with a buffer to the desired concentration for the experiment. bachem.comabcam.cn
Reconstitution Protocols and Their Impact on Subsequent Assembly Behaviors
The method used to reconstitute the monomeric peptide film or solution into an aqueous buffer significantly influences its subsequent aggregation behavior. The choice of buffer, pH, and the presence of salts can all affect the kinetics and morphology of Aβ assembly.
Protocols often involve dissolving the HFIP-treated peptide film in a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) before dilution into the final aqueous buffer. bachem.com For ammonium hydroxide-treated peptides, direct dilution into a physiological buffer is common. abcam.cn The final concentration of the peptide, the pH of the buffer, and the ionic strength are all critical parameters that must be carefully controlled to ensure reproducible results. bachem.com Studies have shown that even minor variations in these reconstitution protocols can lead to significant differences in aggregation kinetics and the types of oligomeric species formed. nih.gov For instance, the rate of fibril formation and the stability of oligomers can be modulated by adjusting the pH and salt concentration of the final solution. bachem.com
Recombinant Expression Systems for Isotope Labeling and Mutagenesis
To facilitate detailed structural analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, isotope labeling (e.g., with ¹³C and ¹⁵N) is essential. nih.govnih.gov Recombinant expression in bacterial systems, typically E. coli, is the primary method for producing isotopically labeled Aβ peptides. nih.govnih.govschroderlab.orgrsc.org
These systems allow for the uniform incorporation of stable isotopes by growing the bacteria in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively. nih.gov The Aβ peptide is often expressed as a fusion protein, for example with Glutathione S-transferase (GST), to improve expression levels and solubility. nih.gov Following expression, the fusion protein is purified, and the Aβ peptide is cleaved from the tag using a specific protease. nih.gov This approach not only enables isotope labeling but also facilitates site-directed mutagenesis to study the role of specific amino acid residues in the structure and aggregation of Aβ(17-40). nih.gov
Spectroscopic Techniques for Conformational Analysis of Aβ(17-40) Ammonium
A variety of spectroscopic techniques are employed to characterize the conformational properties of Aβ(17-40) from the monomeric state to the final fibrillar aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation
NMR spectroscopy is a powerful tool for obtaining high-resolution structural information on Aβ peptides in both solution and solid states. nih.govnih.govpnas.org
Solution NMR: This technique can be used to study the structure and dynamics of monomeric and small oligomeric forms of Aβ(17-40). However, the inherent flexibility and aggregation propensity of the peptide can make obtaining high-quality spectra challenging. biu.ac.il Studies on related Aβ fragments have shown that they can adopt α-helical or random coil conformations in solution, depending on the solvent conditions. biu.ac.ilportlandpress.com
Solid-State NMR (ssNMR): ssNMR is particularly well-suited for studying the structure of insoluble Aβ fibrils. pnas.orgacs.org By using isotopically labeled samples, ssNMR can provide detailed information on the backbone and side-chain conformations, as well as intermolecular contacts within the fibril structure. pnas.orgacs.orgacs.org For the full-length Aβ(1-40), ssNMR has revealed a common structural motif of in-register parallel β-sheets. pnas.orgacs.org The Aβ(17-40) fragment, containing key hydrophobic residues, is expected to form the core of the β-sheet structure within the fibril. nih.govacs.org
Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) Spectroscopy for Secondary Structure Content Determination
CD and FT-IR spectroscopy are complementary techniques widely used to determine the secondary structure content of proteins and peptides. springernature.comnih.gov
Circular Dichroism (CD): Far-UV CD spectroscopy is highly sensitive to the secondary structure of peptides in solution. springernature.comjasco-global.com It can be used to monitor the conformational changes of Aβ(17-40) during aggregation, from a predominantly random coil or α-helical monomer to a β-sheet-rich oligomer and fibril. nih.govjasco-global.com The characteristic CD spectra for α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 218 nm) allow for the qualitative and quantitative estimation of these secondary structural elements. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is a powerful tool for analyzing the secondary structure of proteins in various states, including insoluble aggregates. springernature.comnih.gov The position of the amide I band is indicative of the type of secondary structure present. For example, β-sheets typically show a strong band in the range of 1620-1640 cm⁻¹. nih.govpnas.org Attenuated Total Reflectance (ATR)-FTIR is often used to study the secondary structure of Aβ peptides bound to lipid membranes or in fibrillar form. nih.govpnas.org
Fluorescence Spectroscopy (e.g., Thioflavin-T) for Aggregation Kinetics and Fibril Formation Monitoring
Fluorescence spectroscopy is a cornerstone technique for monitoring the kinetics of amyloid fibril formation in real-time. The most common method involves the use of the fluorescent dye Thioflavin-T (ThT). nih.gov ThT exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structures that are hallmarks of amyloid fibrils. nih.gov This property allows for the quantitative analysis of aggregation kinetics, which typically follows a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).
Studies on Aβ(1-40) have extensively used ThT assays to characterize its aggregation kinetics. nih.govnih.gov The lag time is dependent on the initial concentration of the peptide, with higher concentrations generally leading to shorter lag times. nih.govnih.gov The aggregation process is known to be sensitive to experimental conditions such as pH, temperature, and ionic strength. pnas.org While there is a discrepancy in the literature regarding the ability of the p3 peptide (Aβ17-40/42) to form classic amyloid fibrils, with some studies reporting amorphous aggregates instead, ThT assays are still employed to assess its β-sheet content. nih.gov For instance, it has been observed that the β-sheet character of p3 (17–40) is significantly enhanced compared to Aβ(1-40). nih.gov
Table 1: Parameters from ThT-Based Aggregation Kinetics of Aβ Peptides
| Parameter | Description | Typical Findings for Aβ(1-40) | Relevance for Aβ(17-40) |
| Lag Time (t_lag) | The initial phase with no significant increase in fluorescence, corresponding to the formation of aggregation nuclei. | Inversely proportional to the initial peptide concentration. nih.govnih.gov | Expected to be influenced by the intrinsic aggregation propensity of the fragment. |
| Elongation Rate (k_app) | The maximum slope of the sigmoidal curve, reflecting the rate of fibril growth. | Dependent on both peptide concentration and the number of fibril ends. | A key parameter to determine how rapidly the fragment assembles. |
| Plateau Fluorescence | The maximum fluorescence intensity, corresponding to the final amount of amyloid fibrils. | Proportional to the total amount of aggregated peptide. | Indicates the extent of β-sheet formation in the final aggregates. |
Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS) for Oligomer Characterization and Binding Site Identification
Mass spectrometry (MS) and ion mobility spectrometry (IMS) are powerful techniques for the characterization of the heterogeneous and transient oligomeric species that form during the early stages of Aβ aggregation. nih.govuni-konstanz.demdpi.com Native MS allows for the detection of non-covalently bound protein complexes, providing information on the stoichiometry of oligomers. mdpi.com IMS, when coupled with MS (IM-MS), separates ions based on their size and shape (collisional cross-section), offering low-resolution structural information about different oligomeric species. nih.govuni-konstanz.de
For Aβ(1-40), IM-MS studies have identified the presence of various oligomeric states, including dimers, trimers, and tetramers, and have revealed that Aβ(1-40) and Aβ(1-42) can follow distinct oligomerization pathways. mdpi.com These techniques are also invaluable for identifying the binding sites of small molecules or other proteins that interact with Aβ and modulate its aggregation. While detailed oligomer characterization for the Aβ(17-40) fragment is less common, a study on a covalently stabilized trimer model derived from Aβ(17-36) has provided insights into the potential for this region to form well-defined oligomeric structures. nih.gov
Table 2: Application of MS and IMS in Aβ Oligomer Studies
| Technique | Information Provided | Example Finding for Aβ(1-40) | Potential Application for Aβ(17-40) |
| Native ESI-MS | Stoichiometry of oligomers (dimers, trimers, etc.). | Detection of a range of oligomeric species from dimers to larger assemblies. mdpi.com | Determination of the preferred oligomeric states of the fragment. |
| IM-MS | Size, shape (collisional cross-section), and conformational heterogeneity of oligomers. | Identification of distinct conformational states for different oligomers. nih.gov | Characterization of the shape and compactness of Aβ(17-40) oligomers. |
| MS with Chemical Cross-linking | Identification of interacting residues within an oligomer. | Mapping of the interfaces between Aβ monomers in an oligomeric assembly. | Elucidation of the specific residues driving the self-association of the fragment. |
Microscopy and Imaging Techniques for Supramolecular Assembly of Aβ(17-40) Ammonium
Atomic force microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the morphology of Aβ aggregates on a surface, from early oligomers and protofibrils to mature fibrils. unmc.eduacs.orgpnas.org AFM can be performed in both air and liquid, enabling the study of aggregation dynamics in real-time. pnas.org Studies on Aβ(1-40) have used AFM to characterize the structure of its aggregates, revealing protofibrils as beaded chains that eventually mature into smooth, helical fibrils. pnas.org The dimensions of these structures, such as their height and width, can be precisely measured.
Research has shown that the Aβ(17-40) fragment can enhance the aggregation of full-length Aβ(1-40), leading to an increase in oligomers and protofibrils as observed by AFM. nih.gov However, some studies on the p3 peptide (Aβ17-40/42) have reported the formation of amorphous aggregates rather than distinct fibrils. nih.gov
Table 3: Morphological Features of Aβ Aggregates Observed by AFM
| Aggregate Type | Typical Morphology for Aβ(1-40) | Dimensions (Height) | Relevance for Aβ(17-40) |
| Oligomers | Small, globular structures. | 1-5 nm | Visualization of early-stage aggregates. |
| Protofibrils | Curvilinear, beaded chains. | 2-6 nm | Identification of intermediate species. |
| Mature Fibrils | Long, unbranched, often twisted filaments. | 6-10 nm | Assessment of the fibrillogenic potential of the fragment. |
Transmission electron microscopy (TEM) is another essential technique for visualizing the ultrastructure of Aβ aggregates. nih.govpnas.orgbiorxiv.orgschroderlab.org Samples are typically negatively stained to enhance contrast, revealing the morphology of fibrils and protofibrils. Cryo-TEM, where samples are flash-frozen in a hydrated state, provides a more native-like view of the structures. schroderlab.org
For Aβ(1-40), TEM has been instrumental in confirming the fibrillar nature of its aggregates, showing long, unbranched filaments with a width of approximately 7-10 nm. nih.govpnas.org Polymorphism in fibril morphology, such as twisted or straight ribbons, has also been observed. pnas.org In the context of the Aβ(17-40) fragment, early studies presented EM images of what were described as amorphous aggregates or dense polymers, highlighting potential morphological differences compared to full-length Aβ. nih.gov
Biophysical Assays for Aggregation Dynamics and Thermodynamics of Aβ(17-40) Ammonium
Understanding the thermodynamics and kinetics of Aβ aggregation is crucial for elucidating the mechanisms of fibril formation. pnas.orgpnas.orgnih.govacs.orgacs.orgpnas.org Biophysical assays that measure changes in thermodynamic parameters such as enthalpy and entropy provide insights into the driving forces of aggregation. The aggregation process is typically nucleation-dependent, meaning it involves the formation of an initial nucleus before rapid elongation can occur. nih.govnih.gov
Table 4: Key Concepts in the Aggregation Dynamics and Thermodynamics of Aβ Peptides
| Concept | Description | Significance for Aβ Aggregation |
| Nucleation-Dependent Polymerization | An initial thermodynamically unfavorable nucleation step is followed by a more favorable elongation phase. | Explains the characteristic lag phase in aggregation kinetics. nih.govnih.gov |
| Critical Concentration | The concentration of monomeric peptide in equilibrium with the aggregated state. | A fundamental parameter determining the onset of aggregation. |
| Thermodynamic Stability of Polymorphs | Different fibril structures can have different thermodynamic stabilities, which can influence which form predominates under certain conditions. acs.org | Explains the observation of different fibril morphologies. |
| Enthalpic and Entropic Contributions | The balance between changes in enthalpy (e.g., from hydrogen bonding) and entropy (e.g., from the hydrophobic effect and conformational changes) determines the spontaneity of aggregation. nih.gov | Provides insight into the driving forces of fibril formation. |
Molecular Architectures and Conformational Landscape of Amyloid β Protein 17 40 Ammonium
Monomeric Conformations and Folding Nuclei within Aβ(17-40) Ammonium (B1175870)
The initial folding of the amyloid β-protein (Aβ) monomer is a critical step that precedes its assembly into the neurotoxic oligomers and fibrils associated with Alzheimer's disease. To understand this process, researchers have sought to identify stable structural elements within the monomeric peptide. One effective method for this is limited proteolysis coupled with mass spectrometry, which pinpoints regions of the protein that are resistant to enzymatic digestion. Such resistance implies a compact and stable structure.
Studies on full-length Aβ peptides have revealed a consistent, protease-resistant segment spanning residues Ala21 to Ala30. nih.gov This region, known as the central hydrophobic cluster, is resistant to a variety of proteases, suggesting it forms a stable, structured nucleus in the monomeric state. nih.gov This finding is significant because the Aβ(17-40) fragment, also known as the p3 peptide, contains this entire protease-resistant core. researchgate.netnih.gov The inherent stability of the Ala21–Ala30 segment is believed to act as a folding nucleus, initiating the intramolecular folding of the Aβ monomer and paving the way for subsequent aggregation. nih.govacs.orgacs.org
Within the protease-resistant Ala21–Ala30 segment, specific intramolecular interactions are crucial for stabilizing its structure. Solution-state Nuclear Magnetic Resonance (NMR) studies of a peptide corresponding to Aβ(21-30) have identified a distinct turn conformation involving residues Val24 to Lys28. nih.govacs.org The stability of this turn is attributed to several factors:
Hydrophobic Interactions : The side chains of Val24 and Lys28 engage in hydrophobic interactions, contributing to the compactness of the turn. pnas.org
Electrostatic Interactions : Long-range electrostatic interactions, specifically a salt bridge between the positively charged Lys28 and the negatively charged Asp23, play a significant role in stabilizing this turn structure. pnas.orgresearchgate.netnih.gov
Intrinsic Propensities : The amino acid sequence within this region has an inherent tendency to form a β-turn. nih.gov
These interactions collectively create a stable folding nucleus that is thought to be a critical early step in the pathway of Aβ assembly. nih.govpnas.org The formation of this turn brings different parts of the peptide into close proximity, facilitating the subsequent intermolecular interactions required for oligomerization.
Oligomeric Intermediates of Aβ(17-40) Ammonium
The aggregation of Aβ(17-40) monomers leads to the formation of a variety of soluble, low-order oligomers. These species are considered highly relevant to Alzheimer's pathology as evidence suggests that soluble oligomers, rather than mature fibrils, are the primary neurotoxic agents. nih.govnih.gov Various biophysical techniques have been employed to identify and characterize these early aggregates.
Using methods like ion mobility-mass spectrometry (IM-MS), researchers have been able to detect and study a range of oligomeric states, including dimers, trimers, and tetramers. acs.orgnih.gov Studies on chemically stabilized Aβ trimers have shown they can further assemble into larger structures like hexamers and dodecamers. pnas.org While much of the detailed oligomer characterization has been performed on full-length Aβ, the fundamental process of forming low-order oligomers is a shared feature. For instance, studies have shown that Aβ(1-40) exists as a mixture of monomers, dimers, trimers, and tetramers in its early assembly stages. nih.gov The p3 peptide (Aβ17-40) has also been shown to rapidly form oligomers and fibrils. researchgate.net
| Oligomer Species | Primary Characterization Methods | Relevance |
| Dimers | Ion Mobility-Mass Spectrometry (IM-MS), Chemical Cross-linking | Considered a fundamental building block for larger oligomers. nih.govpnas.org |
| Trimers | Ion Mobility-Mass Spectrometry (IM-MS), X-ray Crystallography (of models) | Can be stable intermediates and are implicated in neurotoxicity. acs.orgpnas.org |
| Tetramers | Ion Mobility-Mass Spectrometry (IM-MS) | Part of the heterogeneous population of early oligomers. acs.orgnih.gov |
| Hexamers | Chemical Cross-linking, X-ray Crystallography (of models) | Observed as a higher-order assembly of smaller oligomeric units. pnas.org |
A key challenge in studying Aβ oligomers is their inherent structural heterogeneity and metastability. nih.govnih.gov Unlike the highly ordered and stable structure of mature fibrils, oligomers exist as a dynamic ensemble of various sizes and conformations. They are transient intermediates, constantly evolving and interconverting. nih.gov
This structural polymorphism has been demonstrated through techniques like ion mobility-mass spectrometry, which can separate different conformations of the same oligomeric state. elifesciences.org For example, studies on Aβ42 have revealed that even dimers can exist in multiple distinct conformations. elifesciences.org This heterogeneity makes it difficult to obtain high-resolution structural information using traditional methods like X-ray crystallography. nih.gov The metastable nature of these oligomers is thought to be directly linked to their toxicity, as it allows them to interact with a wide range of cellular components and disrupt various biological processes. nih.gov
The oligomerization of Aβ(17-40) shares fundamental characteristics with its full-length counterparts, Aβ(1-40) and Aβ(1-42), but also exhibits important differences. The primary driver for the aggregation of Aβ(17-40) is the hydrophobic interactions within its core region (residues 17-21) and C-terminus. bmbreports.org
In contrast, the N-terminal region of full-length Aβ (residues 1-16), which is absent in Aβ(17-40), plays a significant role in modulating aggregation. This region is hydrophilic and has been shown to influence the oligomerization pathways and the stability of the resulting oligomers. nih.gov For example, Aβ(1-42) is known to be more prone to aggregation and forms stable pentamer/hexamer units (paranuclei) that are not observed for Aβ(1-40). nih.gov
The absence of the N-terminus in Aβ(17-40) leads to some distinct properties. Some studies suggest that p3 peptides (Aβ17-40/42) display enhanced aggregation rates compared to full-length Aβ, highlighting a potential solubilizing effect of the N-terminus. researchgate.net However, the core toxic properties and the ability to form β-sheet-rich structures are retained, as the critical hydrophobic regions are present. researchgate.netnih.gov This indicates that while the N-terminus fine-tunes the aggregation process, the fundamental amyloidogenic properties are encoded within the sequence shared by both full-length and p3 peptides.
| Feature | Aβ(17-40) Ammonium | Full-Length Aβ (1-40/1-42) |
| Key Aggregation Driver | Central and C-terminal hydrophobic regions. bmbreports.org | Interplay between the N-terminal region and the central/C-terminal hydrophobic regions. nih.govbmbreports.org |
| Aggregation Kinetics | Reported to have enhanced aggregation rates compared to Aβ. researchgate.net | Generally slower than p3, with Aβ(1-42) being significantly faster than Aβ(1-40). pnas.org |
| Oligomer Species | Forms oligomers and fibrils; detailed distribution is an area of active research. researchgate.net | Aβ(1-40) forms dimers, trimers, tetramers. Aβ(1-42) forms pentamers/hexamers and higher-order oligomers. nih.gov |
| N-Terminus Influence | Absent; aggregation is dominated by hydrophobic core. | The N-terminal domain influences solubility and oligomer stability. researchgate.netnih.gov |
Fibrillar Assemblies of Aβ(17-40) Ammonium
The peptide fragment Aβ(17-40), a component of the p3 peptide, readily self-assembles into fibrillar structures characterized by a high degree of polymorphism and a predominant β-sheet conformation. Understanding the architecture of these fibrils is crucial for elucidating their role in various biological contexts.
Polymorphic Fibril Structures and Morphs
Fibrils derived from amyloid-β (Aβ) peptides, including the Aβ(17-40) fragment, exhibit significant structural diversity, a phenomenon known as polymorphism. nih.govplos.org This means that under different conditions, or even within the same sample, fibrils can adopt various morphologies and molecular structures. nih.govmdpi.com These structural variations may have implications for the differing progression rates and clinical manifestations of associated diseases. nih.gov
Studies have revealed that Aβ(17-40) can form fibrils with distinct morphologies. nih.gov While some research suggests that the p3 peptide, which includes the Aβ(17-40) sequence, forms fibril-like structures, the detailed structural characteristics and how they compare to full-length Aβ fibrils remain an area of active investigation. nih.gov The process of fibril formation can be influenced by environmental factors such as agitation, which has been shown to produce shorter and thicker fibril fragments. nih.gov
The Aβ(17-40) fragment contains aggregation-prone regions, specifically residues 17-22 and 30-40, which are also present in the full-length Aβ peptide. nih.gov This inherent hydrophobicity suggests a strong capacity for self-assembly in aqueous environments. nih.gov In fact, even smaller fragments within this region, such as the KVLFF sequence (residues 16-20), are known to self-assemble into β-sheet-rich fibrillar species. nih.gov
Computational modeling has been employed to explore the potential structures of Aβ aggregates. For instance, simulations of Aβ(17-42) have shown the formation of various fibrillar oligomers with distinct structural characteristics, including U-shaped and S-shaped fibrillar structures. core.ac.uk These simulations suggest that the size of the assembling peptide unit can influence the resulting polymorphic structures. core.ac.uk
The following table summarizes the different fibril morphologies observed for Aβ peptides, which provides a framework for understanding the potential structures of Aβ(17-40) fibrils.
| Fibril Polymorph | Key Structural Features | Associated Aβ Fragment(s) |
| U-shaped | Monomers adopt a U-shaped bend, bringing two β-sheet regions into contact. pnas.org | Aβ(1-40), Aβ(9-40), Aβ(11-40) pnas.orgresearchgate.net |
| S-shaped | Monomers exhibit an S-shaped fold. | Aβ(1-42) researchgate.net |
| LS-shaped | A recently identified polymorph with a distinct "L-S" shape. | Aβ(1-42) researchgate.net |
| Extended | Aβ40 molecules have extended conformations. nih.gov | Brain-derived Aβ40 nih.gov |
| β-hairpin | Outer layers of some fibrils appear to be formed by molecules with β-hairpin conformations. nih.gov | Brain-derived Aβ40 nih.gov |
β-Sheet Content and Organization within Aβ(17-40) Fibrils
A defining characteristic of amyloid fibrils, including those formed by Aβ(17-40), is the cross-β structure, where β-sheets run perpendicular to the long axis of the fibril. pnas.org Various biophysical techniques have confirmed the predominant β-sheet character of assembled p3 peptides, which contain the Aβ(17-40) sequence. nih.gov
Circular dichroism (CD) spectroscopy of p3(17-40) fibrils shows a strong negative band around 217 nm and a positive band at 198 nm, which is indicative of a high proportion of β-sheet secondary structure. nih.gov Similarly, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) studies have also revealed a dominant β-sheet character for p3 at physiological pH. nih.gov However, there are some conflicting reports regarding the extent of β-sheet content in p3 peptides compared to full-length Aβ. While some studies suggest less pronounced β-sheet character in p3(17-40), others have found a substantially enhanced β-sheet content. nih.gov
The organization of these β-sheets within the fibril is a key aspect of their architecture. In many Aβ fibril models, the peptide monomers are arranged in parallel, in-register β-sheets. pnas.orgjneurosci.org This means that identical residues from adjacent monomers are aligned, forming continuous β-sheets along the fibril axis. For Aβ(1-40) fibrils, solid-state NMR studies have shown that residues 12-24 and 30-40 adopt β-strand conformations and participate in these parallel β-sheets through intermolecular hydrogen bonding. pnas.org Given that Aβ(17-40) encompasses a significant portion of these regions, it is highly probable that it follows a similar organizational principle.
The aggregation-prone regions within Aβ(17-40), namely residues 17-22 and 30-40, are considered "hot spots" for initiating and driving the formation of these β-sheet structures. nih.gov The hydrophobic nature of these segments is a major driving force for the self-assembly process. nih.gov
The table below details the β-sheet characteristics of Aβ(17-40) and related peptides.
| Peptide | Analytical Technique | Key Findings on β-Sheet Structure | Reference |
| p3(17-40) | Circular Dichroism (CD) | Transition from random coil to β-sheet upon fibril formation. nih.gov | nih.gov |
| p3(17-40) | ATR-FTIR | Predominant β-sheet character at physiological pH. nih.gov | nih.gov |
| Aβ(1-40) | Solid-State NMR (ssNMR) | Residues 12-24 and 30-40 form parallel β-sheets. pnas.org | pnas.org |
| p3 | Thioflavin T (ThT) Fluorescence | Binds to β-sheet rich fibrils, indicating their presence. nih.gov | nih.gov |
| p3 | Congo Red Birefringence | Exhibits apple-green birefringence under polarized light, characteristic of amyloid fibrils. nih.gov | nih.gov |
Inter-monomer Contacts and Protofilament Architecture
The stability and specific morphology of Aβ(17-40) fibrils are determined by the precise contacts between individual peptide monomers within the protofilaments. Protofilaments are the fundamental filamentous building blocks that can twist together to form the mature fibril.
In many well-characterized Aβ fibril structures, the core of the fibril is hydrophobic, formed by the close packing of sidechains from the β-sheets. pnas.org For Aβ(1-40), solid-state NMR has identified specific inter-monomer contacts. For example, residues 25-29 form a bend that brings the two β-sheet regions (residues 12-24 and 30-40) into contact through sidechain-sidechain interactions. pnas.org Within this core, a salt bridge between Asp23 and Lys28 is a crucial stabilizing feature. pnas.orgresearchgate.net Since Aβ(17-40) contains this entire region, these interactions are likely critical for its fibril structure as well.
Computational studies on Aβ(17-42) have provided further insights into the potential inter-monomer contacts. core.ac.uk These simulations show differences in hydrophobic interactions involving residues such as Phe19, Ile32, and Leu34, as well as the salt bridge between Asp23 and Lys28, depending on the fibril polymorph. core.ac.uk The formation of U-shaped protofilaments has been proposed, which arise from the assembly of disordered oligomers. nih.gov
More recent structural models of Aβ40 fibrils have revealed additional potential inter-monomer contacts. nih.gov These include new contacts at the protofilament interface, suggesting a more complex arrangement than previously thought. nih.gov The interface between protofilaments can also be stabilized by the juxtaposition of their hydrophobic faces. pnas.org
The following table summarizes key inter-monomer contacts identified in Aβ fibrils, which are relevant to the structure of Aβ(17-40) fibrils.
| Interacting Residues | Type of Interaction | Structural Context | Reference(s) |
| Asp23 - Lys28 | Salt Bridge | Stabilizes the turn in the β-strand-turn-β-strand motif. pnas.orgresearchgate.net | pnas.orgresearchgate.net |
| Phe19 - Ile32 | Hydrophobic | Side chain packing within the hydrophobic core. researchgate.net | researchgate.net |
| Leu34 - Val36 | Hydrophobic | Side chain packing within the hydrophobic core. researchgate.net | researchgate.net |
| Gln15 - Val36 | Side Chain Packing | Contact within the monomer unit. researchgate.net | researchgate.net |
| His13 - Val40 | Side Chain Packing | Contact within the monomer unit. researchgate.net | researchgate.net |
Impact of Amino Acid Substitutions on Aβ(17-40) Ammonium Conformation and Assembly
The specific amino acid sequence of Aβ(17-40) is critical to its aggregation properties. Introducing substitutions at key positions can significantly alter the peptide's conformation, assembly kinetics, and the morphology of the resulting aggregates.
Studies on full-length Aβ and its fragments have highlighted the importance of certain regions in driving aggregation. The regions corresponding to residues 17-20 and 30-35 within the Aβ(17-40) sequence are particularly crucial for promoting the aggregation of the full-length peptide. researchgate.net
Mutations within the central region of Aβ, which overlaps with the N-terminal portion of Aβ(17-40), are known to cause familial forms of Alzheimer's disease. nih.gov These mutations, such as the Flemish (A21G), Arctic (E22G), Dutch (E22Q), Italian (E22K), and Iowa (D23N) variants, can disrupt the native conformation of Aβ, leading to an increased propensity for aggregation and the formation of toxic oligomers. nih.govpnas.org Specifically, substitutions at Glu22 and Asp23 have been shown to destabilize a critical turn structure within the Aβ monomer, and the degree of this destabilization correlates with the tendency to form oligomers. pnas.org
Even substitutions outside of this central region can have a profound impact. For instance, mutations at the N-terminus of the full-length Aβ peptide, such as A2T and A2V, have been shown to significantly affect the oligomerization pathways of Aβ42. escholarship.org The A2T substitution inhibits the formation of certain larger oligomers, while the A2V substitution alters the oligomerization pattern of Aβ40 to resemble that of the more aggregation-prone Aβ42. escholarship.org While these residues are not within the Aβ(17-40) sequence, these findings underscore the principle that single amino acid changes can have long-range effects on the entire peptide's assembly behavior.
Systematic substitution studies have been conducted to pinpoint critical residues. For example, replacing specific amino acids with alanine (B10760859) or proline has been used to assess the effect of each substitution on the thermodynamics of fibril elongation. researchgate.net Furthermore, introducing mutations like K28A, A30W, or M35C into Aβ peptides has been shown to alter their aggregation properties and cytotoxicity. researchgate.net For instance, in Aβ(25-35), these mutations led to a decreased formation of amyloid-like structures. researchgate.net The A30W and M35C mutations in longer Aβ peptides were also found to reduce the production of reactive oxygen species and cytotoxicity, although this did not always correlate directly with changes in aggregation. researchgate.net
The table below provides examples of amino acid substitutions within the Aβ sequence and their observed effects on aggregation and conformation.
| Original Residue | Substitution | Location in Aβ | Observed Effect on Aggregation/Conformation | Reference(s) |
| Ala21 | Gly (Flemish) | Central | Causes familial Alzheimer's disease; alters aggregation. nih.govpnas.org | nih.govpnas.org |
| Glu22 | Gly (Arctic) | Central | Causes familial Alzheimer's disease; destabilizes turn structure. nih.govpnas.org | nih.govpnas.org |
| Glu22 | Gln (Dutch) | Central | Causes familial cerebral amyloid angiopathy; destabilizes turn. pnas.org | pnas.org |
| Glu22 | Lys (Italian) | Central | Causes familial Alzheimer's disease; destabilizes turn. pnas.org | pnas.org |
| Asp23 | Asn (Iowa) | Central | Causes familial Alzheimer's disease; destabilizes turn. pnas.org | pnas.org |
| Lys28 | Ala | Central | Analyzed for its role in aggregation and cytotoxicity. researchgate.net | researchgate.net |
| Ala30 | Trp | C-terminal | Decreased formation of amyloid-like structures in Aβ(25-35). researchgate.net | researchgate.net |
| Met35 | Cys | C-terminal | Decreased formation of amyloid-like structures in Aβ(25-35). researchgate.net | researchgate.net |
Aggregation Kinetics and Mechanistic Pathways of Amyloid β Protein 17 40 Ammonium
Nucleation-Dependent Polymerization Model in Aβ(17-40) Ammonium (B1175870) Aggregation
The aggregation of Aβ(17-40) follows a nucleation-dependent polymerization model, a characteristic feature of amyloid fibril formation. This process is typically characterized by a sigmoidal growth curve with a lag phase, during which initial oligomeric nuclei are formed, followed by an elongation phase where these nuclei grow into larger fibrils.
The initial formation of monomeric Aβ(17-40) in a state suitable for aggregation studies is crucial. A common method involves dissolving the peptide in an ammonium hydroxide (B78521) solution to ensure it is in a disaggregated, monomeric state before initiating aggregation assays. nih.gov
Factors Modulating Aggregation Rates and Extent of Aβ(17-40) Ammonium Fibrillogenesis
Influence of pH and Ionic Strength on Assembly
The pH and ionic strength of the solution are critical modulators of Aβ aggregation, primarily by influencing the electrostatic interactions between peptide molecules. While specific data for Aβ(17-40) is limited, studies on the closely related Aβ(1-40) peptide provide valuable insights. Generally, as the pH of the solution approaches the isoelectric point (pI) of the peptide, the net charge decreases, leading to reduced electrostatic repulsion and accelerated aggregation. mdpi.com Conversely, at pH values further from the pI, increased charge repulsion can slow down aggregation.
Increasing ionic strength, typically by adding salts like sodium chloride (NaCl), can screen the electrostatic repulsions between peptide molecules, thereby promoting aggregation. mdpi.com However, the effect of ionic strength can be complex and may also depend on the specific ions present.
Table 1: Influence of pH and NaCl Concentration on the Half-Time (t½) of Aβ(1-40) Aggregation
| pH | NaCl Concentration (mM) | Aggregation Half-Time (t½) (hours) |
| 7.4 | 0 | ~14 |
| 7.4 | 50 | ~8 |
| 7.4 | 100 | ~6 |
| 7.4 | 150 | ~5 |
| 6.8 | 0 | ~12 |
| 6.8 | 150 | ~4.5 |
| 6.2 | 0 | ~10 |
| 6.2 | 150 | ~4 |
| 5.5 | 0 | ~8 |
| 5.5 | 150 | ~4 |
Note: This data is for the Aβ(1-40) peptide and is intended to illustrate the general principles of how pH and ionic strength affect amyloid aggregation. The aggregation was monitored by ThT fluorescence. Data adapted from a 2023 study on Aβ40 aggregation under changeable conditions. mdpi.com
Role of Peptide Concentration and Initial Aggregation State
The initial aggregation state of the peptide is also of paramount importance. To obtain reproducible kinetic data, it is essential to start with a homogenous, monomeric solution, often achieved by size-exclusion chromatography (SEC) purification after solubilization in a buffer at pH 10. nih.gov The presence of pre-existing aggregates or "seeds" can bypass the initial nucleation step and lead to rapid elongation.
Table 2: Concentration-Dependent Aggregation of Aβ(17-40)
| Initial Monomer Concentration (µM) | Reaction Half-Time (t₅₀) (hours) |
| 4.0 | ~17 |
| 5.0 | ~14 |
| 6.3 | ~11 |
| 8.0 | ~9 |
| 10.0 | ~7 |
| 12.5 | ~6 |
Note: This data is for Aβ(17-40) (p3₄₀) incubated quiescently in 30 mM sodium phosphate (B84403) buffer, pH 7.4. Data adapted from Tian et al., 2025 (bioRxiv). qmul.ac.uk
Effects of Solvent Composition and Buffer Systems
Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and trifluoroethanol (TFE) are often used to disaggregate Aβ peptides before an experiment. However, residual amounts of these solvents can affect the subsequent aggregation kinetics. Low concentrations of fluorinated alcohols have been shown to enhance the fibrillization rate of Aβ, possibly by destabilizing intramolecular hydrophobic interactions in the initial peptide conformation. nih.gov
Table 3: Effect of Different Buffers on Aβ(1-40) Aggregation (Illustrative)
| Buffer System (at physiological pH) | General Effect on Aggregation |
| Phosphate Buffer | Commonly used, but can influence fibrillation mechanism. researchgate.net |
| HEPES Buffer | Can lead to different fibrillation kinetics compared to phosphate. researchgate.net |
| Tris Buffer | An ionic buffer that can interact with the peptide. researchgate.net |
| Bicine Buffer | Shown to promote the aggregation of Aβ(1-40). researchgate.net |
Note: This table provides a qualitative summary of the effects of different buffers on Aβ(1-40) aggregation and is intended to be illustrative of the types of effects that could be expected for Aβ(17-40) Ammonium. Specific kinetic data for Aβ(17-40) in these buffers is not available.
Impact of Counterions (e.g., TFA, HCl) and Oxidized Forms
The counterions present in a peptide preparation can have a significant impact on its aggregation behavior. Peptides are often synthesized and purified using trifluoroacetic acid (TFA), resulting in a TFA salt. It has been observed that the type of counterion can influence the kinetics of fibril formation. For instance, some studies suggest that the presence of chloride ions (from HCl) can accelerate aggregation compared to TFA salts. nih.gov The TFA counterion itself has been reported to potentially inhibit cell proliferation in some assays, highlighting the importance of considering the entire composition of the peptide preparation. genscript.com
While there is no specific data table available that directly compares the aggregation kinetics of Aβ(17-40) Ammonium with different counterions, the general principle is that the choice of counterion can alter the charge and conformational landscape of the peptide, thereby affecting its propensity to aggregate. The potential for oxidation of certain amino acid residues, such as methionine, could also introduce variability in aggregation studies, although this has not been extensively studied for Aβ(17-40).
Table 4: General Influence of Counterions on Aβ Peptide Aggregation
| Counterion | General Influence on Aggregation Kinetics |
| TFA⁻ (Trifluoroacetate) | Often present from synthesis; may influence aggregation differently than other ions. Can sometimes be inhibitory. nih.gov |
| Cl⁻ (Chloride) | May accelerate aggregation processes compared to TFA⁻. nih.gov |
Note: This table provides a general overview based on findings for amyloid peptides. Specific quantitative data for Aβ(17-40) Ammonium is not available.
Pro-aggregatory Effects of Aβ(17-40) Ammonium on Full-Length Amyloid β-Protein
Aβ(17-40) has been shown to enhance the aggregation of full-length Aβ(1-40). nih.gov This pro-aggregatory effect is significant as it suggests that the p3 peptide, which is found in the brain, could act as a seed to accelerate the formation of larger, more pathogenic amyloid plaques.
The mechanism of this pro-aggregatory effect is believed to be through cross-seeding, where pre-formed fibrils or oligomers of Aβ(17-40) provide a template for the nucleation and subsequent elongation of full-length Aβ(1-40) monomers. doaj.org This interaction is highly specific, with studies showing that the C-terminal residues play a crucial role. For example, p3₄₀ fibril seeds can effectively nucleate Aβ(1-40) monomers, significantly reducing the lag time of aggregation. doaj.orgntu.edu.tw However, these same p3₄₀ seeds have little to no effect on the aggregation of Aβ(1-42), indicating a high degree of specificity in the cross-seeding process. doaj.orgntu.edu.tw
Table 5: Cross-seeding of Aβ(1-40) and Aβ(17-40) (p3₄₀)
| Monomer (10 µM) | Seed (10% w/w) | Mean Half-Time (t₅₀) (hours) |
| Aβ(1-40) | None | ~15.5 |
| Aβ(1-40) | Aβ(1-40) | ~8.5 |
| Aβ(1-40) | Aβ(17-40) | ~9.5 |
| Aβ(17-40) | None | ~7.0 |
| Aβ(17-40) | Aβ(1-40) | ~3.5 |
| Aβ(17-40) | Aβ(17-40) | ~3.0 |
Note: Data adapted from Tian et al., 2025 (bioRxiv). researchgate.netnih.govqmul.ac.ukdoaj.orgntu.edu.tw The experiments were conducted in 10 mM sodium phosphate buffer at pH 7.4.
Identification of Key Residues and Hydrophobic Regions Governing Aβ(17-40) Ammonium Aggregation (e.g., Residues 17-20, 30-35)
The aggregation of Aβ(17-40) is driven by specific amino acid residues and hydrophobic regions that facilitate intermolecular interactions, leading to the formation of β-sheet structures characteristic of amyloid fibrils. researchgate.netacs.org Research has pinpointed two main hydrophobic areas within this peptide fragment that are critical for its self-assembly.
The first key region is the central hydrophobic cluster (CHC), which in this fragment corresponds to residues 17-20 (Leu-Val-Phe-Phe). researchgate.net This sequence is highly hydrophobic and has a strong propensity to form β-strands. acs.orgbmbreports.org The intermolecular hydrophobic interactions within this region are considered a primary trigger for the self-assembly process, outcompeting weaker intramolecular forces and initiating the aggregation cascade. bmbreports.org
The second critical domain encompasses residues 30-35. researchgate.net Studies have demonstrated that peptide fragments containing either the 17-20 or 30-35 region can effectively promote the aggregation of full-length Aβ peptides, underscoring the importance of these specific hydrophobic sequences. researchgate.net These regions act as nucleation sites, where peptide monomers can bind and change their conformation, leading to the growth of oligomers and protofibrils. The solvent-accessible surface area of these hydrophobic residues is a key determinant in the formation of fibrils.
| Residue Region | Sequence | Role in Aggregation | Supporting Evidence |
|---|---|---|---|
| 17-20 | LVFF | Acts as a central hydrophobic cluster (CHC) critical for initiating self-assembly and β-sheet formation. | Identified as a critical region for promoting aggregation of full-length Aβ. researchgate.net Forms a hydrophobic core that promotes intermolecular contacts. acs.org |
| 30-35 | AIIGLM (in full Aβ) | A second hydrophobic core that contributes significantly to peptide-peptide interactions and fibril stability. | Peptide fragments containing this region were shown to enhance the aggregation of Aβ(1-40). researchgate.net |
Heterogeneous Aggregation and Cross-Seeding Phenomena involving Aβ(17-40) Ammonium and other Aβ species
The pathological impact of Aβ(17-40) is not limited to its self-aggregation but is significantly amplified by its ability to interact with other, more abundant Aβ isoforms like Aβ(1-40) and Aβ(1-42). This interaction, known as cross-seeding, occurs when pre-formed aggregates (seeds) of one Aβ species accelerate the aggregation of another. nih.govuab.cat
Aβ(17-40) has been shown to be a potent cross-seeding agent. mdpi.comnih.gov Although it was once considered relatively benign, studies now reveal that Aβ(17-40) can rapidly form amyloid fibrils on its own, with aggregation kinetics dominated by secondary nucleation. nih.govresearchgate.net More importantly, these Aβ(17-40) fibrils can act as templates to trigger the aggregation of full-length Aβ peptides. researchgate.netresearchgate.net For instance, pre-formed Aβ(17-40) fibrils can significantly enhance the rate of fibril formation for Aβ(1-40). researchgate.net
This cross-seeding phenomenon is highly specific. Research indicates that the interaction is most efficient when the C-terminal lengths of the seed and the monomeric peptide are matched. nih.govresearchgate.net This means that Aβ(17-40) seeds are particularly effective at nucleating the aggregation of Aβ(1-40) monomers. nih.govresearchgate.net This specificity suggests that even a small population of a highly amyloidogenic fragment like Aβ(17-40) could have a major impact on the fibril formation kinetics of more abundant Aβ isoforms in the brain. nih.gov The resulting heterogeneous aggregates, composed of different Aβ species, may possess unique structural and cytotoxic properties compared to homogenous aggregates. mdpi.com
| Seed Species | Monomer Species | Observed Effect | Key Finding |
|---|---|---|---|
| Aβ(17-40) | Aβ(1-40) | Accelerated aggregation and fibril formation of Aβ(1-40). researchgate.netresearchgate.net | Demonstrates potent pro-aggregatory effect on the full-length peptide. researchgate.net |
| p3 (Aβ17-40) Fibrils | Aβ40 Monomers | Strong nucleation and acceleration of Aβ40 fibril formation. nih.govresearchgate.net | The cross-seeding interaction is highly specific and most effective when C-terminal lengths are matched. nih.gov |
| p3 (Aβ17-42) Fibrils | Aβ40 Monomers | No significant cross-seeding observed. nih.govresearchgate.net | Highlights the C-terminal specificity of the cross-seeding mechanism. nih.gov |
Intermolecular Interactions of Amyloid β Protein 17 40 Ammonium in Biological Contexts
Interactions of Aβ(17-40) Ammonium (B1175870) with Lipid Bilayers and Membranes
The interaction between amyloid peptides and cellular membranes is a critical aspect of their biological activity and potential toxicity. The Aβ(17-40) fragment, comprising a significant portion of the hydrophobic C-terminus of the full-length peptide, exhibits distinct behaviors in its association with lipid bilayers.
The initial contact between Aβ peptides and a membrane involves adsorption to the surface, often followed by insertion into the lipid bilayer. This process is governed by a combination of electrostatic and hydrophobic forces. mdpi.commdpi.commdpi.com For Aβ peptides, the C-terminal region is identified as the hydrophobic domain that initiates membrane insertion. frontiersin.org
Studies on various Aβ fragments have shown that the presence of the hydrophobic core (residues 17-21) is crucial for these interactions. nih.gov While full-length Aβ peptides readily adsorb and insert into lipid monolayers, the specific behavior of the Aβ(17-40) fragment is influenced by the lipid composition and packing density. nih.govresearchgate.net The process often begins with electrostatic attraction between charged residues on the peptide and the lipid headgroups, which facilitates the subsequent insertion of hydrophobic segments into the membrane core. nih.govnih.gov Although Aβ(17-42) shows strong membrane association, it has been observed to have a reduced tendency to form oligomers within the membrane itself compared to full-length Aβ. nih.gov This suggests that while adsorption and some degree of insertion occur, the subsequent aggregation steps may be different.
The interaction is not solely dependent on anionic lipids; Aβ peptides can also insert into zwitterionic and even cationic monolayers, although the extent of insertion is inversely proportional to the lipid packing density. nih.gov At packing densities equivalent to a stable bilayer, insertion may be limited, with the peptide remaining adsorbed to the surface. nih.govresearchgate.net
A key hypothesis for amyloid peptide toxicity involves the formation of pores or ion channels within the cell membrane, leading to a loss of ionic homeostasis. nih.govnih.govfrontiersin.org These pores are typically formed by the oligomerization of membrane-inserted peptides. nih.gov Several studies have demonstrated that Aβ peptides can form cation-selective, channel-like structures. pnas.orgnih.gov
Specifically for the truncated fragments, simulations have shown that Aβ(17-42) peptides are capable of forming ion channels in lipid bilayers. rsc.org These channels create pores with diameters of approximately 2.0 nm. pnas.org The formation of these pores is a multi-step process that can be influenced by the lipid environment. The membrane can act as a catalytic surface, concentrating peptide monomers and facilitating their assembly into oligomeric pore structures. nih.gov Interestingly, these Aβ-formed channels can often be blocked by zinc ions (Zn²⁺). frontiersin.orgplos.org
The process of membrane disruption can also occur through other mechanisms, such as a detergent-like effect where lipids are extracted from the bilayer, or by inducing membrane thinning and carpeting. acs.org However, the formation of distinct pore-like structures by oligomers is a prominent theory. It is the oligomeric species, rather than monomers or large fibrils, that are often considered the most toxic form of Aβ. acs.org
The composition of the lipid bilayer plays a crucial role in modulating the interactions with Aβ peptides. frontiersin.orgmdpi.com
Phospholipids: The charge of the phospholipid headgroups is a significant factor. Negatively charged phospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylglycerol, can electrostatically attract positively charged residues on the Aβ peptide, accelerating aggregation and fibril formation on the membrane surface. mdpi.commdpi.com However, interactions are not limited to anionic lipids; zwitterionic lipids like phosphatidylcholine (PC) also support Aβ interactions, which can lead to changes in membrane fluidity. acs.org
Cholesterol: Cholesterol is a critical modulator of membrane properties and Aβ interactions. nih.gov It can influence the insertion and aggregation of Aβ peptides in multiple ways. Some studies suggest that cholesterol can promote the incorporation of Aβ into membranes and is a necessary component for the formation of amyloid pores by fragments like Aβ(25-35). nih.govacs.org Conversely, other studies indicate that higher cholesterol levels increase membrane rigidity, which may reduce the ability of Aβ to penetrate the bilayer. nih.gov The effect of cholesterol is complex, with some findings showing it can facilitate Aβ binding, while others suggest it can inhibit it, possibly by altering the conformation of other lipids like gangliosides. plos.org An optimal cholesterol concentration of around 35% in certain membrane regions has been shown to significantly increase Aβ binding. mdpi.com
Gangliosides: Gangliosides, particularly GM1, are highly significant in mediating Aβ interactions. nih.govnih.gov GM1 clusters in lipid rafts are thought to act as binding sites or "seeds" for Aβ aggregation, inducing a conformational change in the peptide to a β-sheet-rich structure. frontiersin.orgmdpi.com The interaction of Aβ with GM1 is linked to the formation of toxic oligomers and can lead to membrane disruption. rsc.org While GM1 is known to promote the formation of Aβ fibrils, it can also inhibit the oligomerization process under certain conditions, highlighting the complexity of its role. nih.govacs.org The presence of both GM1 and cholesterol can create specific membrane domains that are highly conducive to Aβ binding and aggregation. mdpi.com
| Membrane Component | Effect on Aβ(17-40) Interaction | Research Findings |
|---|---|---|
| Anionic Phospholipids (e.g., PS, PG) | Promotes adsorption and aggregation | Electrostatic attraction accelerates binding and aggregation on the membrane surface. mdpi.commdpi.com |
| Zwitterionic Phospholipids (e.g., PC) | Allows interaction and affects fluidity | Aβ peptides can interact with and alter the fluidity of PC-containing membranes. acs.org |
| Cholesterol | Modulates insertion and aggregation (can be promoting or inhibitory) | Affects membrane rigidity and can be essential for pore formation. nih.govacs.org Its effect can depend on the presence of other lipids like gangliosides. plos.org |
| Gangliosides (e.g., GM1) | Acts as a binding site and induces conformational changes | GM1 clusters can "seed" Aβ aggregation and are involved in forming toxic oligomers. frontiersin.orgnih.govmdpi.com |
Interaction of Aβ(17-40) Ammonium with Small Molecules and Inhibitors
The interaction between Amyloid β-Protein (17-40) ammonium and various small molecules has been a focal point of research aimed at mitigating the aggregation process central to Alzheimer's disease. These small molecules, both natural and synthetic, can influence the aggregation kinetics of Aβ(17-40) and even promote the disassembly of pre-formed fibrils.
Influence on Aβ(17-40) Ammonium Aggregation Kinetics and Fibril Disassembly
Small molecules can significantly alter the aggregation pathway of Aβ peptides. Studies have shown that certain compounds can inhibit fibrillogenesis, while others can destabilize and disassemble pre-existing amyloid fibrils. nih.gov This dual action is a promising therapeutic strategy. nih.gov
The kinetics of Aβ aggregation typically follow a sigmoidal curve, characterized by a lag phase (nucleation), a rapid growth phase (elongation), and a final plateau phase. acs.org Inhibitors can affect this process in several ways, such as prolonging the lag phase, reducing the rate of elongation, or lowering the final amount of aggregated protein. rsc.org For instance, a study on piano-stool metal complexes demonstrated that these compounds act as potent kinetic inhibitors, significantly slowing down both nucleation and elongation of Aβ40 aggregation. rsc.org
Several classes of small molecules have been investigated for their inhibitory effects:
Polyphenols: Compounds like curcumin (B1669340) and resveratrol (B1683913) have been shown to prevent Aβ aggregation. acs.org Oleuropein (B1677263), a polyphenol found in olive oil, and its derivative oleuropein aglycone, have been found to interfere with the aggregation of Aβ peptides, promoting the formation of non-toxic aggregates and skipping the formation of toxic oligomers. plos.org
Organofluorine Compounds: 5′-halogen substituted 3,3,3-trifluoromethyl-2-hydroxyl-(indol-3-yl)-propionic acid esters have demonstrated significant activity in disassembling preformed Aβ fibrils. nih.gov These compounds were also identified as strong inhibitors of fibrillogenesis, highlighting their dual-action potential. nih.gov
Peptide-Based Inhibitors: Short Aβ congeners containing N-methyl amino acids at alternate positions have been designed to inhibit the fibrillogenesis of full-length Aβ. acs.org These modified peptides are also capable of disassembling preformed fibrils. acs.org The rationale is that these peptides can bind to the full-length Aβ but, due to the N-methylation, cannot participate in the hydrogen bonding network necessary for fibril formation. acs.org
The table below summarizes the effects of various small molecules on Aβ aggregation and fibril disassembly.
| Inhibitor Class | Example Compound(s) | Effect on Aggregation Kinetics | Fibril Disassembly | Reference(s) |
| Polyphenols | Curcumin, Resveratrol, Oleuropein | Prevents aggregation, promotes non-toxic aggregate formation | Can disassemble pre-formed fibrils | oaepublish.com, acs.org, plos.org |
| Organofluorine Compounds | 5′-halogen substituted 3,3,3-trifluoromethyl-2-hydroxyl-(indol-3-yl)-propionic acid esters | Strong inhibition of fibrillogenesis | Significant disassembly of pre-formed fibrils | nih.gov |
| Peptide-Based Inhibitors | Aβ16−22m (with N-methyl amino acids) | Inhibits fibrillogenesis | Disassembles pre-formed fibrils | acs.org |
| Metal Complexes | Piano-stool Ru(II), Os(II), Ir(III), and Rh(III) complexes | Drastically hinders aggregation by slowing nucleation and elongation | Not explicitly stated, but impedes mature fiber formation | rsc.org |
Identification of Binding Motifs (e.g., Aβ(17-28) binding to oleuropein)
Understanding the specific binding sites of small molecules on the Aβ peptide is crucial for the rational design of more effective inhibitors. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to identify these binding motifs.
A significant finding in this area is the interaction between oleuropein and the Aβ peptide. Mass spectrometry studies have revealed that oleuropein binds non-covalently to Aβ. nih.gov Through proteolytic cleavage experiments, the binding site has been pinpointed to the Aβ(17-28) region. nih.govresearchgate.net Specifically, after forming a complex between Aβ(1-40) and oleuropein, the sample was treated with trypsin. The resulting mass spectrum showed a noncovalent complex between the Aβ(17-28) fragment and oleuropein. nih.gov This indicates that the sequence containing residues 17 to 28 is a key recognition site for oleuropein. nih.gov
Further studies using NMR have corroborated these findings, identifying the H14-F20 region as a binding epitope for oleuropein with Aβ40 monomers or low molecular weight oligomers. frontiersin.org The Aβ(17-28) region is known to be critical for the fibrillization of the peptide, and the binding of oleuropein to this segment likely interferes with the conformational changes required for aggregation. researchgate.net
Interactions with Chaperones and Other Protein Modulators
In the cellular environment, the aggregation of Aβ is not an isolated event but is influenced by a host of other proteins, including molecular chaperones and other protein modulators. These proteins can either prevent or promote Aβ aggregation and toxicity.
Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their misfolding and aggregation. They are categorized into "professional chaperones," like the heat shock protein (Hsp) family, and "amateur chaperones," such as apolipoproteins. nih.gov
Heat Shock Proteins (HSPs): The HSP40 family member Ydj1 (the yeast ortholog of human DnaJA1) has been shown to physically interact with Aβ42, stabilizing toxic oligomers and mediating their translocation to mitochondria. embopress.org Conversely, other chaperones, like Hsp70, can act as strong dissociating factors for protein complexes with Aβ, suggesting that inducing Hsp70 could be a therapeutic strategy. mdpi.com The 14-3-3ζ isoform has been shown to potently inhibit the in vitro fibril formation of Aβ40 by interacting with hydrophobic regions of the peptide, including L17-H21 and G29-V40. bohrium.com This interaction occurs at the early stages of aggregation, maintaining the native, monomeric state of Aβ40. bohrium.com
Apolipoprotein E (ApoE): ApoE is considered an "amateur chaperone" and is directly involved in the clearance of Aβ from the brain through phagocytosis by microglial cells and astrocytes. nih.gov
Other Protein Modulators: Arginine and arginine-rich peptides are known to act as chaotropes, preventing protein misfolding and aggregation. frontiersin.org They represent a class of molecules that can modulate Aβ aggregation. frontiersin.org
Cellular and Molecular Pathomechanisms Associated with Amyloid β Protein 17 40 Ammonium
Induction of Neurotoxicity by Aβ(17-40) Ammonium (B1175870) in In Vitro Cellular Models (e.g., SH-SY5Y, IMR-32 cells)
The neurotoxic potential of Aβ(17-40) has been investigated in various neuronal cell lines, providing crucial insights into its pathological effects. Studies utilizing human neuroblastoma cell lines, such as SH-SY5Y and IMR-32, have demonstrated that Aβ(17-40) can induce cell death. researchgate.netnih.gov For instance, research has shown that fibrillar forms of p3 peptides, which include Aβ(17-40), can be significantly more toxic to cultured hippocampal neurons than the full-length Aβ isoforms. researchgate.net Furthermore, some studies have reported that Aβ(17-40) is more toxic than full-length Aβ in both SH-SY5Y and IMR-32 cells. researchgate.net However, there are also conflicting reports suggesting that fibrillar p3 and Aβ are equally toxic to SH-SY5Y cells. researchgate.net The neurotoxicity of Aβ peptides is often linked to their aggregation state, with oligomeric forms being particularly potent. acs.orgresearchgate.net
Comparative Toxicity of Aβ(17-40) Ammonium with Full-Length Aβ Isoforms and Other Fragments (e.g., Aβ(25-35))
The toxicity of Aβ(17-40) is often compared to that of other Aβ fragments and full-length isoforms to understand its relative contribution to Alzheimer's pathology. The Aβ(25-35) fragment, for instance, is a well-known neurotoxic peptide that is often used as a benchmark. core.ac.uk It has been shown to induce neuronal cell death and synaptic loss in an oxidative stress environment. researchgate.net
Research indicates that the toxicity of Aβ fragments is highly dependent on their sequence and aggregation properties. core.ac.uk While some studies suggest that fibrillar Aβ(17-40/42) is substantially more toxic than Aβ(1-40/42) in cultured hippocampal neurons, others have found that freshly prepared Aβ(17-40) was considerably less toxic than Aβ in the same model. researchgate.netnih.gov These discrepancies highlight the complex nature of Aβ toxicity, which can be influenced by factors such as peptide concentration, aggregation state, and the specific cell line used. nih.gov
| Peptide Fragment | Relative Toxicity | Cell Model | Key Findings |
| Aβ(17-40) | High | SH-SY5Y, IMR-32, Hippocampal Neurons | Fibrillar form can be more toxic than full-length Aβ. researchgate.net |
| Aβ(1-40) | Moderate to High | Various | A major component of amyloid plaques. nih.gov |
| Aβ(1-42) | High | Various | More prone to aggregation and considered more toxic than Aβ(1-40). nih.gov |
| Aβ(25-35) | High | Various | A highly toxic fragment often used in in vitro studies. researchgate.netexplorationpub.com |
Mechanisms of Cellular Dysfunction Induced by Aβ(17-40) Ammonium Aggregates
The neurotoxicity of Aβ(17-40) is mediated through several interconnected cellular and molecular mechanisms that disrupt neuronal homeostasis and lead to cell death.
A key mechanism of Aβ-induced toxicity is the disruption of cellular membranes. Aβ oligomers, including those formed by Aβ(17-40), can insert themselves into the lipid bilayer, forming pore-like structures that permeabilize the membrane. nih.govnih.gov This leads to an unregulated influx of ions, particularly calcium (Ca2+), which disrupts cellular ionic homeostasis. nih.govnih.gov Studies have shown that Aβ(17-42) oligomers can form large ion channels across cellular membranes. nih.govescholarship.org The formation of these channels is dependent on the self-assembly of Aβ into oligomeric structures. qmul.ac.uk While some studies suggest differences in the ion channel-forming capabilities between Aβ isoforms, with Aβ(1-42) being more potent than Aβ(1-40), the truncated Aβ(17-42) fragment has also been shown to exhibit significant ion conductivity. escholarship.orgqmul.ac.ukmdpi.com
The accumulation of intracellular Aβ, including fragments like Aβ(17-40), can significantly alter various signaling pathways crucial for neuronal function and survival. mdpi.com Research indicates that intracellular Aβ can disrupt synaptic plasticity by inhibiting long-term potentiation (LTP). mdpi.com Furthermore, Aβ accumulation has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to a reduction in ERK 1/2 phosphorylation. mdpi.com Aβ peptides can also induce pro-inflammatory cytokine production in glial cells, which in turn leads to neuronal decay through caspase-activation in neuronal cell lines. nih.govresearchgate.netmdpi.com
Aβ peptides are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govmdpi.com This oxidative stress can be initiated through the activation of enzymes like NADPH oxidase. nih.govnih.gov Aβ-induced oxidative stress leads to lipid peroxidation of membranes and damage to proteins and DNA. mdpi.comnih.gov
Mitochondria are primary targets of Aβ-induced oxidative stress. biomedrb.comcore.ac.uk Aβ can accumulate within mitochondria and interact with mitochondrial proteins, leading to mitochondrial dysfunction. nih.govbiomedrb.com This includes impaired mitochondrial respiration, decreased ATP production, and the release of pro-apoptotic factors like cytochrome c. biomedrb.com The presence of Aβ in the mitochondrial membrane induces oxidative stress even before the formation of extracellular plaques. biomedrb.com
Aβ(17-40) Ammonium's Role in Cross-Pathology and Seeding of Other Amyloidogenic Proteins (e.g., Tau Protein Aggregation)
There is growing evidence that different amyloidogenic proteins can interact and influence each other's aggregation, a phenomenon known as cross-seeding. Pre-aggregated Aβ has been shown to directly induce the fibrillization of tau protein, another key player in Alzheimer's disease pathology. nih.gov This cross-seeding can create potent seeds for the propagation of tau pathology. nih.gov
Specifically, Aβ(17-40/42) peptides have been shown to rapidly form amyloid fibrils that can cross-seed with full-length Aβ. nih.gov This interaction is highly specific, often occurring when the C-terminal residues of the interacting peptides match. nih.gov The ability of Aβ(17-40) to promote the aggregation of both full-length Aβ and tau protein suggests a critical role for this fragment in the amplification and spread of amyloid pathology in the brain. nih.govnih.govbmbreports.orgmdpi.comtmc.edu
Computational Modeling and Simulation of Amyloid β Protein 17 40 Ammonium
Molecular Dynamics (MD) Simulations of Aβ(17-40) Ammonium (B1175870) Folding and Assembly Pathways
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For the Aβ(17-40) fragment, MD simulations help elucidate the complex pathways of its folding and subsequent assembly into larger oligomers.
Studies using MD simulations have revealed that Aβ peptides, including fragments like Aβ(17-42), can undergo a rapid conformational collapse from an initial random-coil state. rsc.org This process is followed by a slower structural relaxation phase, leading to the formation of more ordered aggregates. rsc.org The aggregation process for Aβ fragments is influenced by key regions within the peptide sequence. The central hydrophobic core (residues 16-20, KLVFF) is a highly aggregation-prone region that plays a significant role in driving the initial intermolecular interactions. tandfonline.com
Research on a closely related fragment, Aβ(17-42), has identified a two-stage process for oligomer formation:
Quick Collapse: Within the first 40 nanoseconds of simulation, a notable decrease in the separation between peptide chains occurs, accompanied by the formation of β-sheet structures. rsc.org
Slow Relaxation: Following the initial collapse, the oligomer structure undergoes a gradual relaxation, resulting in a stable, coherently moving sub-aggregate. rsc.org
Simulations have shown that monomeric Aβ(17-42) has a propensity to form β-sheets, with one study detecting a three-fold anti-parallel β-sheet involving residues 18–20, 33–35, and 39–41 in a significant portion of the simulation time. rsc.org Although this specific study used the 17-42 fragment, the findings on the initial folding and the importance of the N-terminal part of this fragment are directly relevant to Aβ(17-40). In vitro studies have confirmed that the p3 peptide (17-42) can aggregate more rapidly than the full-length Aβ(1-42). plos.org While Aβ(17-40) itself polymerizes into lattice-like structures, it can also increase the aggregation rate of the full-length Aβ(1-40) when present at similar concentrations. glpbio.com
Table 1: Key Regions and Observed Structures in Aβ(17-40) Folding Simulations This table is generated based on data from simulations of Aβ fragments containing the 17-40 sequence.
| Residue Region | Sequence Segment | Observed Role/Structure | Citation |
| 17-20 | LVFF | Part of the central hydrophobic core, highly aggregation-prone. | tandfonline.com |
| 18-20 | VFF | Involved in forming anti-parallel β-sheets in monomer simulations. | rsc.org |
| 33-35 | GGV | Involved in forming anti-parallel β-sheets in monomer simulations. | rsc.org |
In Silico Prediction of Conformational States and Aggregation Intermediates
Predicting the various conformational states and transient intermediates that appear during aggregation is a key goal of in silico studies. These intermediates, particularly soluble oligomers, are considered by many to be the most neurotoxic species in Alzheimer's disease. nih.gov
Computational models like the Associative memory, Water mediated, Structure, and Energy Model (AWSEM) have been used to study the oligomerization of Aβ peptides. nih.gov These coarse-grained models simplify the representation of the peptide, allowing for longer simulation timescales that can capture the formation of oligomers. pnas.org Such simulations predict that Aβ monomers tend to coalesce into largely unstructured globules that slowly grow until a sharp transition occurs, leading to the nucleation and growth of β-rich fibrillar structures. rsc.org For Aβ(17-42), simulations show that multiple monomers can form stable, globular-like oligomers with a significant β-sheet content (13–23%). rsc.org
The conformational landscape of a folding peptide is often visualized as a funnel, where the wide top represents the vast number of unfolded, high-energy states, and the bottom represents the stable, folded state. mdpi.com For amyloidogenic peptides, this process can be diverted, leading to the formation of stable, off-pathway oligomeric intermediates. mdpi.comnih.gov In silico methods can map this energy landscape to identify the most probable conformational states and the energy barriers between them.
Table 2: Predicted Aggregation Intermediates of Aβ Fragments This table summarizes findings from computational studies on Aβ fragments.
| Intermediate Species | Key Characteristics | Computational Method | Citation |
| Monomer | Propensity to form transient β-sheets. | Molecular Dynamics (MD) | rsc.org |
| Globular Oligomers | Largely unstructured, form from coalescing monomers. | Coarse-Grained MD | rsc.org |
| β-Sheet Rich Oligomers | Stable intermediates with 13-23% β-sheet content. | MD Simulations | rsc.org |
| Protofibrils | Heterogeneous, β-sheet rich kinetic intermediates. | General Aggregation Models | rsc.org |
Characterization of Inter-Peptide and Peptide-Environment Interactions (e.g., with membranes)
The local environment, particularly the presence of cell membranes, can significantly influence the aggregation behavior of Aβ peptides. mdpi.comjst.go.jp MD simulations are crucial for characterizing the interactions between Aβ(17-40) and lipid bilayers at a molecular level.
Aβ peptides are amphipathic, meaning they have both hydrophobic and hydrophilic regions, which drives them to interact with interfaces like the surface of a cell membrane. jst.go.jpnih.gov This interaction can increase the local concentration of the peptide, thereby accelerating aggregation. mdpi.comjst.go.jp Simulations have shown that when Aβ peptides are at a hydrophilic/hydrophobic interface, such as an air-water interface or a membrane surface, they are more likely to adopt a β-hairpin structure, which promotes the formation of intermolecular β-sheets and enhances aggregation. mdpi.comjst.go.jp
Solid-state NMR studies, often complemented by MD simulations, have identified specific regions of Aβ(1-40) that interact with membranes. The segment F19-G25 was found to associate closely with lipids, while the C-terminal segment G25-V36 was identified as initiating the inter-strand assembly into β-sheet structures. nih.gov Since these regions are fully contained within the Aβ(17-40) sequence, these findings are directly applicable. The interaction with the membrane not only promotes aggregation but also modulates the physical properties of the lipid bilayer itself. nih.gov Single-molecule imaging has further revealed that oligomeric species of Aβ have a higher affinity for cell membranes compared to monomers and become immobilized on the cell surface. nih.govacs.org
Docking and Screening for Aβ(17-40) Ammonium Aggregation Inhibitors
Computational docking and virtual screening are essential first steps in the discovery of small molecules that can inhibit the aggregation of Aβ(17-40). These methods predict how a potential inhibitor might bind to the peptide and disrupt its self-assembly.
The general strategy for designing inhibitors involves targeting key features of the aggregation process. This can include:
Capping Fibril Ends: Inhibitors can be designed to bind to the growing ends of amyloid fibrils, physically blocking the addition of new monomers. pnas.org
Stabilizing Non-Toxic Conformations: Small molecules can bind to monomeric or dimeric forms of the peptide, stabilizing them in a non-aggregation-prone state, such as an α-helical conformation. nih.govacs.org
Disrupting Key Interactions: Inhibitors can interfere with critical interactions, such as the formation of salt bridges (e.g., between D23 and K28 in the full-length peptide) or hydrophobic contacts that are necessary for oligomerization. tandfonline.comnih.govacs.org
Virtual screening workflows often use machine learning and molecular representation models to search large chemical libraries for potential hits. acs.org A typical in silico screening process involves several stages:
Target Identification: Defining the structure of the Aβ(17-40) monomer or an early oligomer to be targeted. This structure can be derived from NMR, cryo-EM, or generated through MD simulations.
Virtual Screening: Docking thousands of small molecules from a database against the target structure to predict their binding affinity and mode. researchgate.net
Refinement with MD: Taking the top-ranking hits from the initial screen and running MD simulations to assess the stability of the peptide-inhibitor complex over time. pnas.orgacs.org
Experimental Validation: Synthesizing and testing the most promising candidates in vitro to confirm their inhibitory activity. acs.org
For example, a recent study developed a virtual screening workflow using a molecular representation model called MolCLR to identify novel Aβ aggregation inhibitors, achieving a high experimental hit rate. acs.org Another approach involved the de novo design of small "miniproteins" that act as inhibitors by mimicking the natural β-strand stacking of the amyloid fibril, effectively capping its growth. pnas.org These computational strategies are directly applicable to finding specific inhibitors for Aβ(17-40) ammonium.
Research Implications and Future Directions for Amyloid β Protein 17 40 Ammonium Studies
Advancements in Understanding Amyloid Pathogenesis through Aβ(17-40) Ammonium (B1175870) Models
The Aβ(17-40) peptide is a product of the "non-amyloidogenic" pathway, where APP is cleaved sequentially by α-secretase and then γ-secretase. nih.govnih.gov For a long time, this pathway was considered neuroprotective because it precludes the formation of the full-length Aβ peptides that are the primary components of amyloid plaques. nih.gov However, this "non-amyloidogenic" designation has been called into question by numerous studies. nih.govnih.govresearchgate.net
Research has revealed that the core aggregation-prone regions, or "hot spots," calculated for the full-length Aβ(1-42) peptide are entirely contained within the p3 fragment sequence (residues 17-42). nih.gov This intrinsic amyloidogenic potential is now being recognized, with studies demonstrating that Aβ(17-40) can self-assemble into oligomers and fibrils, structures morphologically similar to those formed by Aβ(1-40) and Aβ(1-42). nih.govmdpi.com In fact, some evidence suggests that p3 peptides can form fibrils with even faster aggregation kinetics than the full-length variants. mdpi.com
Furthermore, Aβ(17-40) has been identified in the diffuse plaques of AD patients' brains, and its presence in cerebrospinal fluid (CSF) has been positively correlated with cognitive impairment. mdpi.com Conflicting but significant reports on its cytotoxicity suggest that Aβ(17-40) can be as, or even more, toxic than Aβ(1-40) to certain neuronal cell lines. nih.gov These findings challenge the long-held amyloid cascade hypothesis, which focuses almost exclusively on Aβ(1-40/42), suggesting that the pathogenesis of AD may be more complex, with other Aβ fragments like p3 potentially playing a direct role. nih.govresearchgate.net The study of Aβ(17-40) thus provides a more nuanced model for understanding the diverse molecular species and pathways contributing to amyloid pathology.
Potential for Aβ(17-40) Ammonium as a Research Tool in Drug Discovery and Target Validation
The unique biophysical properties of Aβ(17-40) make it a valuable tool for Alzheimer's research, particularly in the realm of drug discovery and the validation of therapeutic targets. The ability to prepare well-defined, monomeric Aβ(17-40) using ammonium hydroxide (B78521) treatment is crucial, as it provides a consistent starting material for aggregation and toxicity assays. peerj.compeerj.com This allows for the reliable screening of small-molecule inhibitors of amyloid aggregation. nih.gov
One of the most significant findings is the ability of p3 peptides to "cross-seed" the aggregation of full-length Aβ peptides. nih.gov Studies have shown that Aβ(17-40) can induce strong nucleation with Aβ(1-40), demonstrating a highly specific interaction where the C-terminal residues match. nih.gov This property makes Aβ(17-40) an excellent tool for investigating the initial seeding events that are thought to trigger plaque formation in vivo. Researchers can use this model to test compounds that may block this specific cross-seeding interaction, a potential therapeutic avenue that has been largely unexplored.
Moreover, the rapid aggregation kinetics of Aβ(17-40) compared to full-length Aβ can accelerate the screening process for anti-aggregation compounds. nih.govmdpi.com Its demonstrated ability to form ion channels and disrupt membranes provides a specific mechanism-based assay for testing potential therapeutics designed to block Aβ-induced neurotoxicity. nih.govembopress.org
| Finding | Implication for Research & Drug Discovery | Reference(s) |
| Rapid Fibril Formation | Aβ(17-40) can serve as an accelerated model for screening anti-aggregation compounds. | nih.govmdpi.com |
| Cross-Seeding with Aβ(1-40) | Provides a tool to study the initiation of amyloid plaque formation and to screen for inhibitors of this specific interaction. | nih.gov |
| Demonstrated Cytotoxicity | Can be used in cell-based assays to screen for neuroprotective compounds that block p3-mediated toxicity. | nih.govmdpi.com |
| Formation of Annular Oligomers & Ion Channels | Offers a specific mechanistic target for drugs aimed at preventing membrane disruption and unregulated ion flow. | nih.gov |
| Preparation with Ammonium Hydroxide | Ensures monomeric, aggregate-free starting material for reproducible and reliable aggregation and toxicity studies. | peerj.compeerj.com |
Unresolved Questions and Emerging Research Avenues in Aβ(17-40) Ammonium Biology
Despite recent progress, many questions surrounding the biology of Aβ(17-40) remain unanswered, opening up several new avenues for research. A primary area of uncertainty is the conflicting data on its cytotoxicity. While some studies report that Aβ(17-40) is more toxic than Aβ(1-40), others find them to be equally toxic, and some reports on the Aβ(17-42) fragment suggest it is less toxic than its full-length counterpart. nih.gov Clarifying these discrepancies through standardized experimental conditions is a critical next step.
The fundamental role of p3 in the context of Alzheimer's disease is still an open question. nih.gov Does it act as a seed for full-length Aβ aggregation in the brain? Does it compete with or otherwise alter the clearance of Aβ(1-40/42)? Or does it exert its own unique pathogenic effects independent of the canonical Aβ peptides? Answering these questions is vital to fully understanding the Alzheimer's puzzle. nih.gov
Emerging research should focus on several key areas:
Comparative Clearance Rates: Investigating whether the clearance of p3 peptides from the brain differs between healthy individuals and those with AD could provide crucial insights into its pathological accumulation. nih.gov
Interaction with Aβ Isoforms: A deeper understanding of the specific interactions between p3 and various Aβ isoforms (e.g., Aβ(1-42)) is needed. The finding that cross-seeding is specific to matching C-termini suggests that the ratio of different Aβ fragments could be a critical factor in disease progression. nih.gov
Receptor-Mediated Toxicity: Identifying specific cellular receptors or pathways that mediate the pro-inflammatory and neurotoxic effects of Aβ(17-40) could reveal novel therapeutic targets. mdpi.com
In Vivo Models: Developing and studying animal models that specifically modulate the production of p3 peptides would help to elucidate their contribution to cognitive deficits and pathology in a living system.
Q & A
Q. What are the structural characteristics of Amyloid β-Protein (17-40) and how do they influence its aggregation propensity?
Amyloid β-Protein (17-40) consists of 24 residues (LVFFAEDVGSNKGAIIGLMVGGVV), with hydrophobic domains (e.g., LVFFA) critical for β-sheet formation and aggregation. The C-terminal region (e.g., MVGGVV) enhances hydrophobicity, promoting fibril nucleation. Methodological analysis includes circular dichroism (CD) spectroscopy to monitor β-sheet content, nuclear magnetic resonance (NMR) for residue-specific interactions, and molecular dynamics (MD) simulations to predict aggregation pathways .
Q. How is Aβ (17-40) generated in vivo, and what distinguishes it from full-length Aβ isoforms (e.g., Aβ1-40/42)?
Aβ (17-40) is produced via the non-amyloidogenic cleavage of amyloid precursor protein (APP) by α- and γ-secretases, forming the p3 peptide. Unlike Aβ1-40/42, it lacks the N-terminal domain (residues 1–16), altering aggregation kinetics and toxicity profiles. Comparative studies use size exclusion chromatography (SEC) to isolate truncated isoforms and thioflavin T (ThT) fluorescence to quantify fibril formation rates .
Q. What experimental models are suitable for studying Aβ (17-40) aggregation in vitro?
Standard protocols involve incubating synthetic Aβ (17-40) ammonium salts in PBS or Tris-HCl buffers (pH 7.4) at 37°C with agitation. Aggregation is monitored via transmission electron microscopy (TEM) for fibril morphology, atomic force microscopy (AFM) for oligomer visualization, and Western blotting with oligomer-specific antibodies (e.g., A11) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic mechanisms of Aβ (17-40) oligomers versus fibrils?
Discrepancies arise from variability in oligomer preparation (e.g., shaking vs. quiescent conditions) and detection methods. To address this:
Q. What strategies optimize the design of Aβ (17-40) mutants to study structure-toxicity relationships?
Site-directed mutagenesis targeting hydrophobic residues (e.g., F19A, V24G) disrupts β-sheet propensity. Functional validation includes:
Q. How do pH and ionic strength modulate Aβ (17-40) aggregation kinetics, and how should these factors be controlled experimentally?
Aβ (17-40) aggregation is pH-sensitive, with faster fibrillation at pH ≤5 (mimicking endosomal conditions). Ionic strength >100 mM NaCl accelerates aggregation by shielding electrostatic repulsions. To standardize assays:
Q. What advanced imaging techniques differentiate between soluble oligomers and insoluble fibrils in Aβ (17-40) studies?
Super-resolution microscopy (e.g., STORM/PALM) achieves nanoscale resolution of oligomer distribution. Cryo-EM provides high-resolution fibril structures, while fluorescence lifetime imaging (FLIM) detects oligomer-induced membrane fluidity changes in live cells .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in synthetic Aβ (17-40) peptides?
- Characterize peptides via HPLC (>95% purity) and mass spectrometry.
- Pre-treat with hexafluoroisopropanol (HFIP) to dissolve pre-formed aggregates.
- Include internal controls (e.g., commercially validated Aβ1-42) in parallel assays .
Q. What statistical approaches are recommended for analyzing Aβ (17-40) aggregation data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
